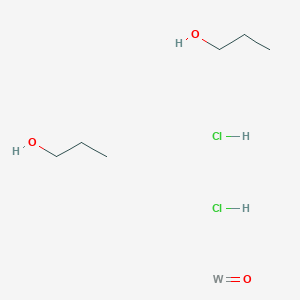
Propan-1-ol--oxotungsten--hydrogen chloride (2/1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) is a complex chemical compound that combines propan-1-ol, oxotungsten, and hydrogen chloride in a specific stoichiometric ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) typically involves the reaction of propan-1-ol with a tungsten precursor in the presence of hydrogen chloride. One common method involves the use of tungsten hexachloride (WCl6) as the tungsten source. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity propan-1-ol–oxotungsten–hydrogen chloride (2/1/2).
化学反応の分析
Types of Reactions
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tungsten oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tungsten compounds.
Substitution: Hydrogen chloride can be substituted with other halides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) are often used.
Substitution: Various halides (e.g., bromides, iodides) or organic ligands can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tungsten trioxide (WO3), while reduction could produce tungsten dioxide (WO2).
科学的研究の応用
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as tungsten-based nanomaterials.
Chemistry: It serves as a reagent in the synthesis of other complex tungsten compounds.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
作用機序
The mechanism by which propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) exerts its effects involves the interaction of its components with molecular targets. For example, in catalytic reactions, the tungsten center often acts as the active site, facilitating the transformation of substrates through redox processes. The hydrogen chloride component can influence the acidity and reactivity of the compound.
類似化合物との比較
Similar Compounds
Propan-2-ol–oxotungsten–hydrogen chloride (2/1/2): Similar structure but with propan-2-ol instead of propan-1-ol.
Butan-1-ol–oxotungsten–hydrogen chloride (2/1/2): Similar tungsten complex with butan-1-ol.
Ethanol–oxotungsten–hydrogen chloride (2/1/2): Similar tungsten complex with ethanol.
Uniqueness
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) is unique due to the specific properties imparted by propan-1-ol. The primary alcohol group in propan-1-ol can lead to different reactivity and interaction compared to secondary or tertiary alcohols. This uniqueness makes it valuable in specific catalytic and material science applications.
特性
CAS番号 |
103137-73-1 |
|---|---|
分子式 |
C6H18Cl2O3W |
分子量 |
392.95 g/mol |
IUPAC名 |
oxotungsten;propan-1-ol;dihydrochloride |
InChI |
InChI=1S/2C3H8O.2ClH.O.W/c2*1-2-3-4;;;;/h2*4H,2-3H2,1H3;2*1H;; |
InChIキー |
IHIDDTOKOJPKJZ-UHFFFAOYSA-N |
正規SMILES |
CCCO.CCCO.O=[W].Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
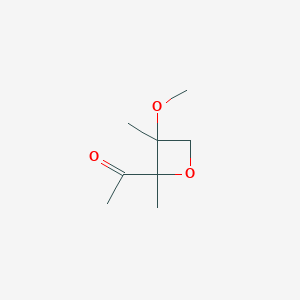
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
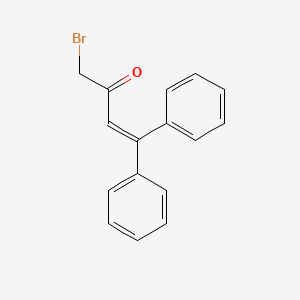

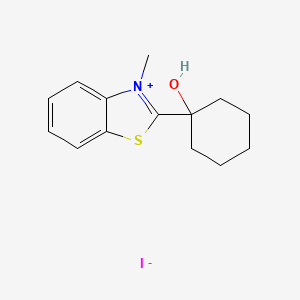
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
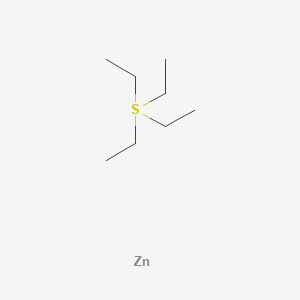
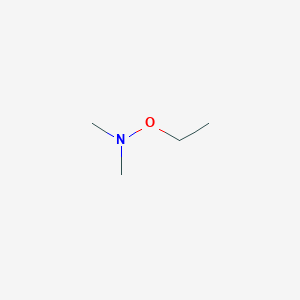
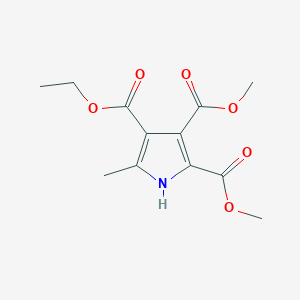
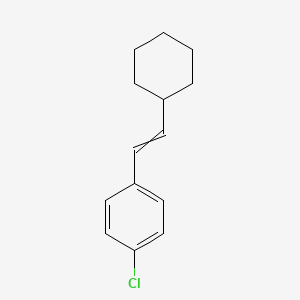
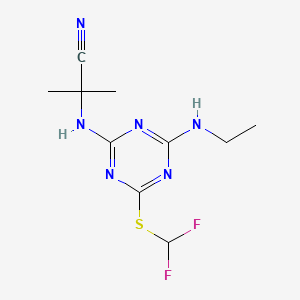

![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)
